
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine. They are important in biochemistry, particularly as components of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. Common methods include:
Cyclization Reactions: Starting from β-diketones and urea or thiourea.
Substitution Reactions: Using halogenated pyrimidines as intermediates.
Industrial Production Methods
Industrial production often scales up laboratory methods, optimizing for yield and purity. This might involve:
Catalytic Processes: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: For better control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The products depend on the specific reactions and conditions but can include various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a nucleic acid analog.
Medicine: Possible use in drug development.
Industry: As an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action would depend on its specific interactions with biological molecules. It might involve:
Enzyme Inhibition: Binding to active sites of enzymes.
DNA/RNA Interaction: Intercalating or binding to nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
Cytosine: A natural pyrimidine base in DNA and RNA.
Uniqueness
6-Amino-5-fluoro-1-methylpyrimidine-2,4(1H,3H)-dione’s unique properties would depend on its specific substituents and their effects on its chemical behavior and biological activity.
Eigenschaften
Molekularformel |
C5H6FN3O2 |
|---|---|
Molekulargewicht |
159.12 g/mol |
IUPAC-Name |
6-amino-5-fluoro-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6FN3O2/c1-9-3(7)2(6)4(10)8-5(9)11/h7H2,1H3,(H,8,10,11) |
InChI-Schlüssel |
RMJANALSXUVQJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=O)NC1=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


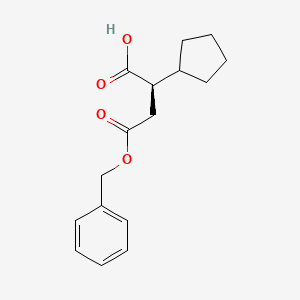
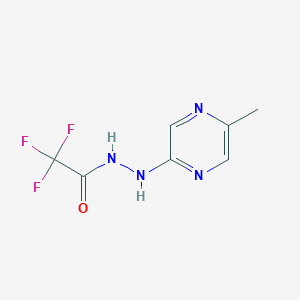


![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)
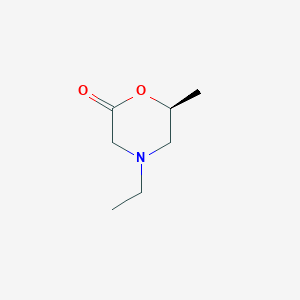

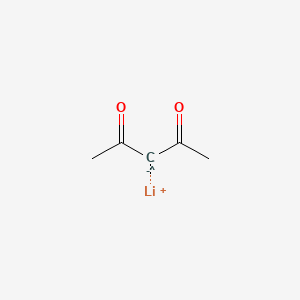

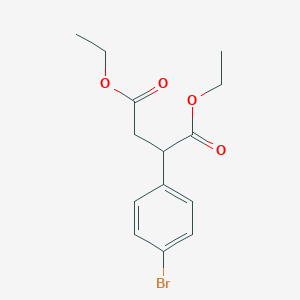
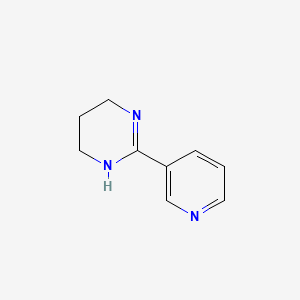
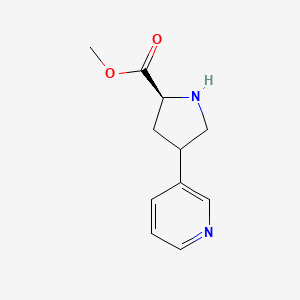
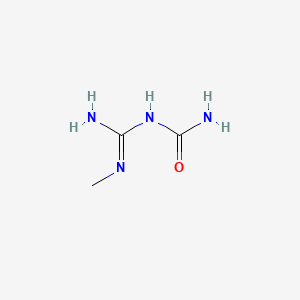
![Furo[2,3-D]pyrimidine-2,4-diamine](/img/structure/B13102474.png)
